1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione
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Overview
Description
1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione involves multiple steps, typically starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Chemical Reactions Analysis
1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Scientific Research Applications
1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: This compound can be explored for its potential therapeutic effects in various diseases.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione involves its interaction with specific molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity. The dodecylsulfanyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets .
Comparison with Similar Compounds
1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione can be compared with other indole derivatives such as:
1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-(dodecylsulfanyl)ethanone: Similar in structure but with different substituents on the phenyl ring.
2-(dodecylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one: Another compound with a dodecylsulfanyl group but a different core structure
Properties
CAS No. |
89735-58-0 |
---|---|
Molecular Formula |
C28H35NO3S |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
1-[2-(4-dodecylsulfanylphenyl)-2-oxoethyl]indole-2,3-dione |
InChI |
InChI=1S/C28H35NO3S/c1-2-3-4-5-6-7-8-9-10-13-20-33-23-18-16-22(17-19-23)26(30)21-29-25-15-12-11-14-24(25)27(31)28(29)32/h11-12,14-19H,2-10,13,20-21H2,1H3 |
InChI Key |
HWFYKEKKYUGTMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
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